
alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a nitro group at position 4, a hydroxyl group at position 1, and two methyl groups at positions alpha and 2. It is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroacetophenone with ethylenediamine, followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of alpha,2-Dimethyl-4-nitro-1H-imidazole-1-aldehyde.
Reduction: Formation of alpha,2-Dimethyl-4-amino-1H-imidazole-1-ethanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
Alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its imidazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group may also play a role in hydrogen bonding interactions with biological targets, enhancing the compound’s activity.
類似化合物との比較
Alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol can be compared with other imidazole derivatives such as:
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Tinidazole: Another nitroimidazole used for its antiparasitic properties.
Ornidazole: Used for its antibacterial and antiprotozoal activities.
Uniqueness: The presence of the hydroxyl group at position 1 and the specific substitution pattern in this compound distinguishes it from other imidazole derivatives, potentially offering unique biological activities and chemical reactivity.
特性
CAS番号 |
39893-64-6 |
|---|---|
分子式 |
C7H11N3O3 |
分子量 |
185.18 g/mol |
IUPAC名 |
1-(2-methyl-4-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)3-9-4-7(10(12)13)8-6(9)2/h4-5,11H,3H2,1-2H3 |
InChIキー |
JRXLILGOSVVPCW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN1CC(C)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



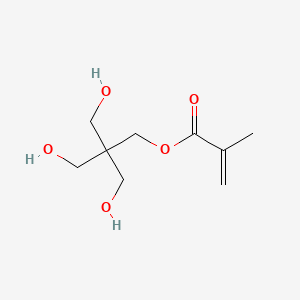



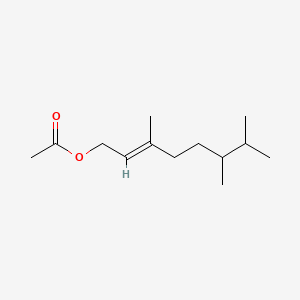
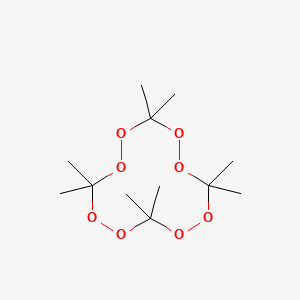

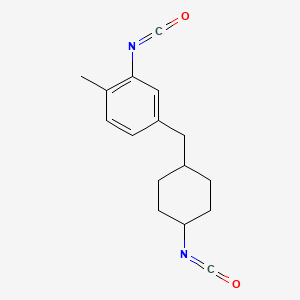
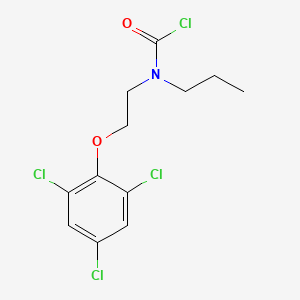

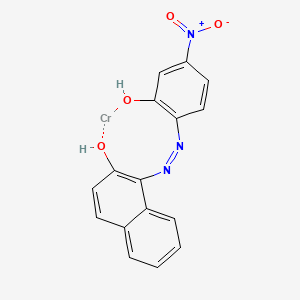

![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
